molecular formula C11H14N2S B8099178 1,2,3,4-Tetrahydronaphthalene-1-carbothiohydrazide CAS No. 885280-08-0

1,2,3,4-Tetrahydronaphthalene-1-carbothiohydrazide

Cat. No.: B8099178
CAS No.: 885280-08-0
M. Wt: 206.31 g/mol
InChI Key: WIAIIRVFYYIMRG-UHFFFAOYSA-N
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Description

Its molecular formula is C₁₁H₁₃N₃S, with a molecular weight of 219.31 g/mol. The compound’s structure was confirmed via single-crystal X-ray diffraction, revealing a planar hydrazinecarbothioamide moiety bonded to the tetrahydronaphthalene ring, with a mean C–C bond length of 0.003 Å and crystallographic parameters (R factor = 0.045) .

Properties

IUPAC Name

1,2,3,4-tetrahydronaphthalene-1-carbothiohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2S/c12-13-11(14)10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6,10H,3,5,7,12H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIAIIRVFYYIMRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C2C1)C(=S)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201193781
Record name 1,2,3,4-Tetrahydro-1-naphthalenecarbothioic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201193781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885280-08-0
Record name 1,2,3,4-Tetrahydro-1-naphthalenecarbothioic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885280-08-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,3,4-Tetrahydro-1-naphthalenecarbothioic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201193781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,3,4-Tetrahydronaphthalene-1-carbothiohydrazide can be synthesized through several methods. One common approach involves the reaction of 1,2,3,4-tetrahydronaphthalene-1-carboxylic acid with thiosemicarbazide under acidic conditions. The reaction typically requires heating and the use of a catalyst to facilitate the formation of the carbothiohydrazide group.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes. The process may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Quality control measures, such as chromatography and spectroscopy, are employed to verify the product's identity and purity.

Chemical Reactions Analysis

Types of Reactions: 1,2,3,4-Tetrahydronaphthalene-1-carbothiohydrazide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like halides or alkylating agents.

Major Products Formed:

  • Oxidation: The oxidation of this compound can yield naphthalene derivatives or carboxylic acids.

  • Reduction: Reduction reactions may produce tetrahydro derivatives or other reduced forms of the compound.

  • Substitution: Substitution reactions can lead to the formation of various substituted naphthalene derivatives.

Scientific Research Applications

1,2,3,4-Tetrahydronaphthalene-1-carbothiohydrazide has several scientific research applications across different fields:

  • Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and dyestuffs.

  • Medicine: The compound may be explored for its therapeutic properties, including its use as a protease inhibitor or in drug discovery.

  • Industry: It is utilized in the manufacturing of various chemical products, including polymers and coatings.

Mechanism of Action

The mechanism by which 1,2,3,4-tetrahydronaphthalene-1-carbothiohydrazide exerts its effects involves its interaction with specific molecular targets and pathways. The carbothiohydrazide group can form bonds with enzymes or receptors, leading to modulation of biological processes. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1,2,3,4-Tetrahydronaphthalene-1-carbothiohydrazide with structurally related compounds, focusing on molecular properties, functional groups, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Functional Groups Applications/Properties
This compound C₁₁H₁₃N₃S 219.31 Not provided Carbothiohydrazide (-C(=S)-NH-NH₂) Potential use in medicinal chemistry (e.g., as a ligand or intermediate in drug synthesis)
1,2,3,4-Tetrahydronaphthalene (Tetralin) C₁₀H₁₂ 132.20 119-64-2 Fully saturated bicyclic aromatic hydrocarbon Solvent, intermediate in dye/pharmaceutical synthesis, market demand in Asia and Europe
1,2,3,4-Tetrahydro-1,1,6-trimethylnaphthalene C₁₃H₁₈ 174.28 67467-45-2 Trimethyl substitution on tetralin ring Fragrance component, flavoring agent
3,4,5,6-Tetrahydrophthalic anhydride C₈H₁₀O₃ 154.17 2426-02-0 Anhydride, cyclic ester Polymer production (e.g., epoxy resins), corrosion inhibitor
(S)-1,2,3,4-Tetrahydroisoquinolylmethan-3-ol C₁₀H₁₃NO 163.21 18881-17-9 Hydroxy, tetrahydroisoquinoline Chiral building block in asymmetric synthesis

Key Findings:

This property may render it useful in catalytic or bioactive contexts . Trimethyltetralin (CAS 67467-45-2) lacks polar functional groups, making it more suitable for non-polar applications like fragrances .

Market and Industrial Relevance: Tetralin (CAS 119-64-2) dominates industrial applications due to its role as a solvent and intermediate, with significant production capacities in Asia and Europe .

Synthetic Accessibility :

  • While tetralin derivatives like trimethylnaphthalene and tetrahydrophthalic anhydride are produced via established catalytic hydrogenation or Diels-Alder reactions , the carbothiohydrazide derivative likely requires multistep condensation, as inferred from analogous syntheses involving NaH/DMF-mediated alkylation (e.g., ).

Safety and Regulation :

  • Tetralin is classified as hazardous under OSHA and EINECS regulations due to flammability and toxicity . The carbothiohydrazide derivative’s safety profile remains uncharacterized in the evidence, though the presence of a thioamide group may introduce additional reactivity or toxicity risks.

Biological Activity

1,2,3,4-Tetrahydronaphthalene-1-carbothiohydrazide (CAS No. 885280-08-0) is a chemical compound that has garnered interest in various fields due to its potential biological activities. Understanding its biological profile is crucial for evaluating its therapeutic applications and safety.

  • Molecular Formula : C12H13N3S
  • Molecular Weight : 233.31 g/mol
  • Structure : The compound features a tetrahydronaphthalene core substituted with a carbothiohydrazide group, which may influence its interaction with biological targets.

Toxicity and Safety Profile

Research indicates that 1,2,3,4-tetrahydronaphthalene exhibits low acute toxicity. For instance:

  • Oral LD50 : Approximately 2860 mg/kg in male rats.
  • Dermal LD50 : Approximately 16,800 mg/kg in male rabbits.
  • Inhalation Exposure : No mortalities observed in rats exposed to saturated atmospheres (around 1300 mg/m³) for short durations .

Symptoms of High Concentration Exposure :

  • Headache
  • Nausea and vomiting
  • Green-gray urine due to metabolite formation

The biological activity of this compound may be attributed to its ability to interact with various molecular targets through hydrogen bonding and hydrophobic interactions. These interactions can modulate biochemical pathways involved in cellular processes.

Study on Hematological Effects

A notable study investigated the hematological effects of prolonged exposure to the compound in rats:

  • Duration : 28 days with doses up to 150 mg/kg body weight.
  • Findings : Indications of hemolytic anemia were observed at higher doses, suggesting a potential impact on red blood cell integrity.
  • NOAEL (No Observed Adverse Effect Level) : Established at 15 mg/kg body weight per day .

Genotoxicity Assessment

In vitro tests using bacterial systems (Ames test) showed that the compound is not genotoxic. Additionally, mouse lymphoma tests yielded negative results for mutagenic activity both with and without metabolic activation .

Summary of Biological Activities

Activity TypeFindings
Acute ToxicityLow; Oral LD50 = 2860 mg/kg
Dermal ToxicityLow; Dermal LD50 = 16,800 mg/kg
Hematological EffectsInduced hemolytic anemia at high doses
GenotoxicityNegative in Ames and mouse lymphoma tests
Symptoms of ExposureHeadache, nausea, green-gray urine

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